molecular formula C9H13ClO2 B8332961 1-(2-Chloroallyl)cyclopentanecarboxylic acid

1-(2-Chloroallyl)cyclopentanecarboxylic acid

Cat. No.: B8332961
M. Wt: 188.65 g/mol
InChI Key: XKLWDWRZVLAAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroallyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C9H13ClO2 and its molecular weight is 188.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

1-(2-chloroprop-2-enyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H13ClO2/c1-7(10)6-9(8(11)12)4-2-3-5-9/h1-6H2,(H,11,12)

InChI Key

XKLWDWRZVLAAFL-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1(CCCC1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(2-chloroallyl)cyclopentanecarboxylate (1.82 g, 8.98 mmol) in MeOH (30 mL) was added 1M NaOH (26.9 mL, 26.9 mmol) at room temperature. The mixture was stirred at room temperature for 2 hour then heated at 60° C. for 24 hours. The reaction mixture was quenched with excess of aq. 1 M HCl. The mixture was extracted with EtOAc, and the organic layer was washed with water, brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The obtained residue was purified by flash chromatography using 30% EtOAc/heptane to 100% EtOAc to give 1-(2-chloroallyl)cyclopentanecarboxylic acid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.43-1.82 (m, 6H), 2.04-2.28 (m, 2H), 2.69 (s, 2H), 5.08 (s, 1H), 5.17 (d, J=1.0 Hz, 1H).
Name
methyl 1-(2-chloroallyl)cyclopentanecarboxylate
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
26.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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